

# Unraveling DS17701585: A Technical Guide to a Novel EP300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS17701585 |           |
| Cat. No.:            | B15142737  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**DS17701585** is a potent and highly selective, orally active small molecule inhibitor of the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs). Developed by Daiichi Sankyo, this investigational compound represents a promising therapeutic agent in oncology by targeting epigenetic mechanisms that drive cancer cell proliferation and survival. This document provides a comprehensive overview of the core mechanism of action, cellular pathways, and available preclinical data for **DS17701585**.

## **Core Mechanism and Cellular Pathway**

**DS17701585** exerts its biological effects by directly inhibiting the catalytic activity of EP300 and CBP.[1][2][3] These two proteins are critical epigenetic regulators that function as transcriptional co-activators.[2][4][5] They catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins, a key post-translational modification that generally leads to a more open chromatin structure and enhanced gene transcription.

By inhibiting EP300/CBP, **DS17701585** effectively suppresses the acetylation of key histone marks, such as H3K27, leading to a condensed chromatin state and the transcriptional repression of target genes.[1][3] One of the critical downstream effects of this inhibition is the dose-dependent suppression of the SRY-box transcription factor 2 (SOX2) mRNA expression.







[1][2][4] SOX2 is a well-established transcription factor implicated in the maintenance of stem cell pluripotency and the proliferation of various cancers, including lung squamous cell carcinoma.[2][4][6] The inhibition of the EP300/CBP-SOX2 axis is a key component of the anti-tumor activity of **DS17701585**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOX2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- To cite this document: BenchChem. [Unraveling DS17701585: A Technical Guide to a Novel EP300/CBP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142737#understanding-ds17701585-in-cellular-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com